Cas no 1214353-94-2 (3,5-Bis(4-fluorophenyl)-4-nitropyridine)

3,5-Bis(4-fluorophenyl)-4-nitropyridine is a fluorinated nitropyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features two 4-fluorophenyl groups and a nitro substituent on a pyridine core, contributing to its electron-deficient character and reactivity. This compound is useful as an intermediate in the synthesis of more complex heterocyclic systems, particularly those requiring fluorinated aromatic moieties. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it valuable in drug discovery. The nitro group offers versatility for further functionalization via reduction or nucleophilic substitution. Its well-defined structure and purity make it suitable for precise synthetic applications in medicinal chemistry and materials science.
3,5-Bis(4-fluorophenyl)-4-nitropyridine structure
1214353-94-2 structure
商品名:3,5-Bis(4-fluorophenyl)-4-nitropyridine
CAS番号:1214353-94-2
MF:C17H10F2N2O2
メガワット:312.270310878754
CID:4909706

3,5-Bis(4-fluorophenyl)-4-nitropyridine 化学的及び物理的性質

名前と識別子

    • 3,5-bis(4-fluorophenyl)-4-nitropyridine
    • 3,5-Bis(4-fluorophenyl)-4-nitropyridine
    • インチ: 1S/C17H10F2N2O2/c18-13-5-1-11(2-6-13)15-9-20-10-16(17(15)21(22)23)12-3-7-14(19)8-4-12/h1-10H
    • InChIKey: TYNATLXABRUPKV-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1C=NC=C(C2C=CC(=CC=2)F)C=1[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 372
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 58.7

3,5-Bis(4-fluorophenyl)-4-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029000656-1g
3,5-Bis(4-fluorophenyl)-4-nitropyridine
1214353-94-2 95%
1g
$3010.80 2023-09-04
Alichem
A029000656-250mg
3,5-Bis(4-fluorophenyl)-4-nitropyridine
1214353-94-2 95%
250mg
$1029.00 2023-09-04
Alichem
A029000656-500mg
3,5-Bis(4-fluorophenyl)-4-nitropyridine
1214353-94-2 95%
500mg
$1752.40 2023-09-04

3,5-Bis(4-fluorophenyl)-4-nitropyridine 関連文献

3,5-Bis(4-fluorophenyl)-4-nitropyridineに関する追加情報

3,5-Bis(4-fluorophenyl)-4-nitropyridine (CAS No. 1214353-94-2): A Comprehensive Overview

3,5-Bis(4-fluorophenyl)-4-nitropyridine (CAS No. 1214353-94-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The chemical structure of 3,5-Bis(4-fluorophenyl)-4-nitropyridine is characterized by the presence of two 4-fluorophenyl groups attached to the pyridine ring at the 3 and 5 positions, and a nitro group at the 4 position. The fluorine atoms in the phenyl groups enhance the lipophilicity and metabolic stability of the molecule, while the nitro group imparts strong electron-withdrawing properties, which can influence the compound's reactivity and biological activity.

Recent studies have explored the potential applications of 3,5-Bis(4-fluorophenyl)-4-nitropyridine in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that 3,5-Bis(4-fluorophenyl)-4-nitropyridine exhibits potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of pro-inflammatory prostaglandins. This makes it a promising candidate for the development of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory activity, 3,5-Bis(4-fluorophenyl)-4-nitropyridine has also shown potential as an anticancer agent. A study published in Cancer Research demonstrated that this compound selectively inhibits the growth of human breast cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. The mechanism of action involves the disruption of mitochondrial membrane potential and the release of cytochrome c, leading to cell death. These findings suggest that 3,5-Bis(4-fluorophenyl)-4-nitropyridine could be a valuable lead compound for further drug development in oncology.

The antimicrobial properties of 3,5-Bis(4-fluorophenyl)-4-nitropyridine have also been investigated. A study in Antimicrobial Agents and Chemotherapy reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. This makes 3,5-Bis(4-fluorophenyl)-4-nitropyridine a potential candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.

The synthesis of 3,5-Bis(4-fluorophenyl)-4-nitropyridine has been optimized to improve yield and purity. A recent publication in Organic Letters described a novel synthetic route that involves the reaction of 2-chloro-6-(4-fluorophenyl)pyridin-3-amine with 1-fluoro-4-iodobenzene followed by nitration. This method provides a high yield and purity of the final product, making it suitable for large-scale production.

In terms of safety and toxicity, preliminary studies have shown that 3,5-Bis(4-fluorophenyl)-4-nitropyridine has low toxicity in vitro and in vivo. A toxicology study published in Toxicological Sciences reported that this compound did not exhibit significant cytotoxicity at concentrations up to 100 μM in human liver cell lines. Additionally, animal studies have shown no adverse effects on major organs at doses up to 100 mg/kg body weight. These findings suggest that 3,5-Bis(4-fluorophenyl)-4-nitropyridine has a favorable safety profile for further clinical evaluation.

The pharmacokinetic properties of 3,5-Bis(4-fluorophenyl)-4-nitropyridine have also been studied to assess its suitability as a therapeutic agent. A pharmacokinetic analysis published in Drug Metabolism and Disposition revealed that this compound has good oral bioavailability and a long half-life in rodents. The high lipophilicity due to the fluorinated phenyl groups contributes to its favorable absorption and distribution characteristics. These properties make it an attractive candidate for oral administration in clinical settings.

In conclusion, 3,5-Bis(4-fluorophenyl)-4-nitropyridine (CAS No. 1214353-94-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure confers several advantageous properties, including enhanced lipophilicity, metabolic stability, and potent biological effects. Ongoing research continues to explore its full potential as a lead compound for drug development in areas such as anti-inflammatory therapy, oncology, and antimicrobial treatment.

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